molecular formula C10H15N B15228865 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine

Cat. No.: B15228865
M. Wt: 149.23 g/mol
InChI Key: DPQHWWOTKPQISG-UHFFFAOYSA-N
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Description

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is characterized by its high strain and rigidity, making it an interesting subject for research in various fields, including materials science, medicinal chemistry, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

For large-scale production, a continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method offers high throughput and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine is unique due to its dual bicyclo[1.1.1]pentane cores and amine functional group, which impart distinct reactivity and biological activity. Its ability to serve as a bioisostere and enhance the properties of drug candidates makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C10H15N/c11-10-4-9(5-10,6-10)8-1-7(2-8)3-8/h7H,1-6,11H2

InChI Key

DPQHWWOTKPQISG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C34CC(C3)(C4)N

Origin of Product

United States

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